Nostodione A

Description

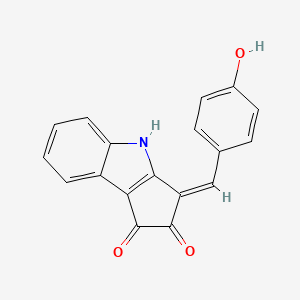

Structure

3D Structure

Properties

Molecular Formula |

C18H11NO3 |

|---|---|

Molecular Weight |

289.3 g/mol |

IUPAC Name |

(3E)-3-[(4-hydroxyphenyl)methylidene]-4H-cyclopenta[b]indole-1,2-dione |

InChI |

InChI=1S/C18H11NO3/c20-11-7-5-10(6-8-11)9-13-16-15(18(22)17(13)21)12-3-1-2-4-14(12)19-16/h1-9,19-20H/b13-9+ |

InChI Key |

FOJRFMGTQBVGNJ-UKTHLTGXSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C(N2)/C(=C\C4=CC=C(C=C4)O)/C(=O)C3=O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC4=CC=C(C=C4)O)C(=O)C3=O |

Synonyms |

nostodione A |

Origin of Product |

United States |

Occurrence and Isolation of Nostodione a

Identification from Nostoc commune

The first direct isolation of Nostodione A from a biological source occurred in 1994 by a team of researchers led by A. Kobayashi. acs.orgchalmers.se The compound was successfully isolated from the terrestrial blue-green alga, or cyanobacterium, Nostoc commune. acs.orgresearchgate.net This discovery established this compound as a natural product of this organism. acs.org Further research on extracts from Nostoc commune has also identified related compounds, such as scytonemin (B610753), indicating a potential biosynthetic relationship. nih.gov In solution, the isolated alkaloid was shown to exist as a rapidly interconverting equilibrium of its E and Z isomers. acs.orgchalmers.se

| Organism | Year of First Isolation | Key Finding |

| Nostoc commune | 1994 | First direct isolation of this compound from a natural source. acs.orgchalmers.se |

Identification from Scytonema hofmanni

This compound has also been identified in another genus of cyanobacteria, Scytonema. Specifically, it was isolated from a culture of Scytonema hofmanni. acs.orgnih.gov The identification from this organism was the result of screening for proteasome inhibitors. acs.orgsemanticscholar.org The structure of the isolated compound was determined through spectroscopic methods, including 1H-NMR and ESI-MS spectral analyses. acs.org Scytonema hofmanni is the type species for its genus and is known to produce a variety of bioactive compounds. unh.edualgaebase.org

| Organism | Basis for Identification | Key Finding |

| Scytonema hofmanni | Screening for proteasome inhibitory activity. acs.org | Confirmed presence of this compound in a second cyanobacterial genus. nih.gov |

Methodologies for Isolation from Biological Sources

The extraction and isolation of natural products from biological sources involve separating medicinally active phytoconstituents using selective solvents and standardized procedures. plantarchives.org Common general methods for extracting active components from plants and cyanobacteria include maceration, infusion, soxhlet extraction, and ultrasound-assisted extraction. plantarchives.org The selection of a specific solvent and method often depends on the polarity and nature of the target compound. plantarchives.org

Structural Elucidation and Isomerism of Nostodione a

Core Tricyclic Cyclopent[b]indol-2(1H)-one Ring System

Nostodione A (C₁₈H₁₁NO₃) is characterized by a distinctive tricyclic cyclopent[b]indol-2(1H)-one ring system acs.orgacs.orgnih.gov. This core scaffold is an indole (B1671886) derivative fused with a five-membered cyclopentanone (B42830) ring, forming a 1,2-diketone motif acs.orgacs.org. The structure is further appended by a (4-hydroxyphenyl)methylidene substituent at its 3-position acs.orgacs.orgnih.gov.

The tricyclic system is derived from an indole skeleton, which is known for its oxidative sensitivity. The characteristic 1,2-diketone structure of this compound is formed through a selective oxidation at the 1-position of the cyclopent[b]indol-2(1H)-one system, often achieved via methods like DDQ-mediated oxidation acs.orgacs.org.

Exocyclic Carbon-Carbon Double Bond Stereoisomerism (E/Z Isomers)

A crucial aspect of this compound's structure is the presence of an exocyclic carbon-carbon double bond at the 3-position, connecting the tricyclic core to the (4-hydroxyphenyl)methylidene group acs.orgacs.org. This double bond introduces stereoisomerism, specifically E/Z isomerism acs.orgacs.orgwikipedia.orgstudymind.co.uk.

In solution, this compound exists as a rapidly interconverting equilibrium mixture of its E and Z isomers acs.orgacs.org. The E/Z configuration, also known as the E–Z convention, is the IUPAC-preferred method for describing the absolute stereochemistry of double bonds, especially when there are more than two different substituents on the double bond wikipedia.orgstudymind.co.uklibretexts.org. According to the Cahn–Ingold–Prelog (CIP) priority rules, substituents on each carbon of the double bond are assigned priorities wikipedia.orgstudymind.co.uklibretexts.org. If the two higher-priority groups are on opposite sides of the double bond, it is assigned the (E) configuration (from German entgegen, meaning "opposite"). If they are on the same side, it is assigned the (Z) configuration (from German zusammen, meaning "together") wikipedia.orgstudymind.co.uklibretexts.org.

The interconversion between the E and Z isomers highlights the dynamic nature of this molecule in solution.

Spectroscopic Techniques in Structural Characterization (Historical Perspective)

The structural elucidation of natural products like this compound historically relies heavily on a combination of spectroscopic techniques, providing complementary information about the molecular architecture lehigh.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone in determining the connectivity and spatial arrangement of atoms within a molecule lehigh.edunih.govmdpi.comspectroscopyonline.com. For this compound, ¹H NMR and ¹³C NMR data would have been crucial in identifying the characteristic signals of the aromatic protons, the protons and carbons of the cyclopentanone ring, and the exocyclic double bond mdpi.comspectroscopyonline.comresearchgate.net. Chemical shifts, coupling patterns, and integration values from ¹H NMR provide insights into the proton environment, while ¹³C NMR reveals the carbon skeleton lehigh.eduspectroscopyonline.com. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would further confirm atom-to-atom connectivities and long-range correlations, essential for piecing together the complex tricyclic system and the attached benzylidene unit spectroscopyonline.comresearchgate.net. For example, a study on Roccella sinensis that isolated (E)-nostodione A reported detailed ¹H and ¹³C NMR data, including specific chemical shifts for aromatic protons and carbons of the core structure researchgate.net.

Mass Spectrometry (MS): Mass spectrometry provides precise molecular weight information and fragmentation patterns, which are vital for determining the molecular formula and identifying key structural fragments lehigh.edu. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula (C₁₈H₁₁NO₃) and provide insights into its elemental composition nih.govresearchgate.net. For instance, a study reported a peak at m/z 312.0653 [M+Na]⁺ for this compound, consistent with its molecular formula researchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule by detecting characteristic vibrational frequencies lehigh.eduuii.ac.id. For this compound, IR spectroscopy would show absorption bands corresponding to the carbonyl groups (ketones) within the cyclopent[b]indol-2(1H)-one system and the hydroxyl group on the phenyl ring lehigh.edu.

These techniques, used in conjunction, allowed researchers to propose and confirm the initial structure of this compound.

Advanced Structural Determination of this compound Analogues (e.g., X-ray Crystallography)

For this compound, obtaining single crystals suitable for X-ray diffraction can be challenging due to its dynamic E/Z isomerism in solution acs.orgacs.org. However, the first single-crystal X-ray structural determination on a member of this series, an analogue of this compound, has been reported rsc.org. This achievement provides unequivocal evidence for the core tricyclic cyclopent[b]indol-2(1H)-one system and the stereochemistry of the exocyclic double bond in a solid-state environment rsc.org. Such crystallographic data is invaluable for confirming proposed structures, resolving ambiguities in spectroscopic assignments, and understanding the precise conformational preferences of these compounds evotec.comanton-paar.com.

The use of X-ray crystallography for this compound analogues underscores its importance in providing atomic-level detail, which is critical for structure-activity relationship (SAR) studies and the design of new derivatives evotec.comrsc.org.

Table 1: Key Spectroscopic Techniques and Their Contributions to Structural Elucidation

| Technique | Information Provided |

| ¹H NMR Spectroscopy | Number of unique proton environments, connectivity (coupling), chemical shifts. |

| ¹³C NMR Spectroscopy | Number of unique carbon environments, carbon skeleton. |

| Mass Spectrometry | Molecular weight, molecular formula, fragmentation patterns. |

| IR Spectroscopy | Presence of functional groups (e.g., C=O, O-H). |

| X-ray Crystallography | Definitive 3D atomic structure, bond lengths, bond angles, stereochemistry (for crystalline analogues). anton-paar.comrsc.org |

Biosynthesis of Nostodione a

Proposed Biosynthetic Pathway Intermediates

Nostodione A (PubChem CID: 21592415) is considered a highly probable monomeric intermediate in the biosynthesis of scytonemin (B610753). nih.govchalmers.se Another compound, prenostodione (PubChem CID: 10735662), has been identified and suggested as a precursor to this compound. nih.govchalmers.sescispace.com Prenostodione is described as a methylated carboxylic acid precursor of this compound. nih.gov While its name suggests a direct precursor role, some research indicates that this compound is likely constructed via the same pathway as scytonemin, and prenostodione might not be a direct intermediate in that specific route, or its exact role is still debated. nih.govchalmers.sepreprints.org

Furthermore, diolmycin A1 is also posited as a plausible intermediate in the scytonemin biosynthetic pathway. This compound is believed to form through the condensation of deaminated L-tryptophan and L-tyrosine derivatives. nih.gov

Precursors: L-Tyrosine and L-Tryptophan Derivatives

The foundational building blocks for this compound, and subsequently scytonemin, are derivatives of the aromatic amino acids L-tyrosine and L-tryptophan. nih.govchalmers.seacs.orgnih.govnih.govsemanticscholar.orgresearchgate.net

Specifically, the biosynthesis involves:

L-Tryptophan (PubChem CID: 6305) : This amino acid is converted into indole-3-pyruvic acid, a deaminated derivative. nih.govnih.gov

L-Tyrosine (PubChem CID: 6057) : This amino acid is transformed into p-hydroxyphenylpyruvate, another deaminated derivative. nih.govnih.gov

A crucial step in the pathway involves the condensation of indole-3-pyruvic acid and p-hydroxyphenylpyruvate. nih.govnih.gov Additionally, the oxidation of the tyrosine moiety is considered an essential step for the biosynthesis of this compound. nih.gov

Enzymatic Transformations and Gene Clusters in Related Pathways

Significant progress has been made in understanding the enzymatic transformations and gene clusters involved in scytonemin biosynthesis, which directly inform the proposed pathway for this compound. A gene cluster comprising 18 open reading frames (ORFs) has been identified in the cyanobacterium Nostoc punctiforme ATCC 29133 as being responsible for scytonemin production. chalmers.seacs.orgnih.govnih.gov

Within this cluster, eight genes are specifically associated with the biosynthesis of the precursor amino acids, L-tryptophan and L-tyrosine. nih.gov Key enzymes characterized in the initial stages of this pathway, which lead to the formation of the core structure found in this compound, include:

ScyB : This enzyme catalyzes the conversion of L-tryptophan into 3-indole pyruvic acid. nih.gov

ScyA : A thiamin diphosphate (B83284) (ThDP)-dependent enzyme, ScyA is responsible for coupling 3-indole pyruvic acid with p-hydroxyphenylpyruvic acid. nih.govnih.govnih.gov

ScyC : Previously annotated as a hypothetical protein, ScyC catalyzes the cyclization and decarboxylation of the β-ketoacid product generated by ScyA, leading to the formation of a tricyclic ketone structure. This tricyclic ketone bears a close structural resemblance to this compound, suggesting its role as a direct precursor. nih.govacs.org

TyrP (NpR1263) : A tyrosinase-like enzyme encoded within the scytonemin gene cluster, TyrP is hypothesized to facilitate the essential oxidation of the tyrosine moiety during this compound biosynthesis. nih.govacs.orgescholarship.org

These enzymatic steps highlight a complex and coordinated biochemical pathway for the assembly of this compound's carbon framework.

Hypothetical Ecological Role in Cyanobacteria

While scytonemin is well-established as a potent UV-screening pigment that enables cyanobacteria to thrive in environments exposed to intense solar radiation, the specific ecological role of this compound itself is still being elucidated. chalmers.sepreprints.orgacs.orgnih.govnih.gov

This compound is primarily proposed as a crucial biosynthetic precursor to scytonemin, serving as a monomeric unit that is subsequently elaborated into the dimeric scytonemin structure. nih.govchalmers.sepreprints.org Its presence in the extracellular matrix of scytonemin-producing cyanobacteria, such as Nostoc commune and Scytonema hofmanni, supports this role. nih.govresearchgate.net Beyond its precursor function, this compound has also been reported to exhibit biological activity as a proteasome inhibitor. nih.gov It also demonstrates good photoprotective capabilities, suggesting a direct role in UV defense, possibly in conjunction with or as part of the scytonemin system. researchgate.net The production of such natural products by cyanobacteria is a significant strategy for their survival and adaptation in diverse and often competitive ecological niches. nih.gov

Chemical Synthesis of Nostodione a and Its Analogues

Total Synthesis Strategies

A pivotal step in the synthesis of the Nostodione A core is the intramolecular reductive Heck cyclization. acs.orgnih.govsemanticscholar.org This key transformation is employed to construct the fused five-membered ring annulated to the indole (B1671886) system. chalmers.se The process involves a palladium-mediated cyclization of an alkynol-appended indole precursor. acs.org This reaction proceeds with high ring-size selectivity, strongly favoring the formation of the five-membered cyclopentyl ring. acs.orgchalmers.se The cyclization effectively builds the characteristic tricyclic indole core of the molecule in good yield. acs.org

The characteristic 1,2-diketone motif of this compound is installed late in the synthesis using an oxidation protocol developed by Yonemitsu. acs.orgchalmers.se This transformation is achieved through a 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)-mediated oxidation at the C1 position of the cyclopent[b]indol-2(1H)-one skeleton. acs.orgchalmers.se The mechanism involves an initial DDQ-mediated dehydrogenation of the electron-rich indole system, which forms a vinylogous iminium cation. acs.orgchalmers.se In an aqueous environment, this intermediate is readily attacked by water. A subsequent oxidation of the resulting alcohol by a second equivalent of DDQ furnishes the desired ketone, completing the 1,2-dione structure. acs.orgchalmers.se

While the reported total syntheses of this compound achieve the installation of the exocyclic double bond concurrently with the reductive Heck cyclization, the Horner-Wadsworth-Emmons (HWE) reaction represents a powerful and widely utilized alternative for stereoselective olefination in organic synthesis. wikipedia.orgrsc.org This reaction employs a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to form an alkene. wikipedia.org A significant advantage of the HWE reaction is its ability to control the stereochemistry of the resulting double bond, often favoring the formation of (E)-alkenes. wikipedia.org This methodology is a cornerstone in the synthesis of complex molecules and provides a versatile tool for creating structural analogues of this compound where modifications to the exocyclic moiety are desired. rsc.org

This convergent approach is highly amenable to diversity-oriented synthesis (DOS), a strategy aimed at producing collections of structurally diverse small molecules from a common starting point. rsc.orgnih.gov By modifying the initial building blocks, a "mini-library" of structural analogues can be rapidly assembled. rsc.org This capability has been exploited to prepare a range of this compound derivatives for biological evaluation. rsc.orgnih.gov

Table 1: Key Transformations in the Synthesis of this compound

| Step | Reaction | Reagents/Catalysts | Purpose |

| 1 | Intramolecular Reductive Heck Cyclization | Palladium catalyst | Constructs the tricyclic cyclopent[b]indole core. acs.orgchalmers.se |

| 2 | Allylic Oxidation | Shvo catalyst | Converts an allylic alcohol to an α,β-unsaturated ketone. acs.org |

| 3 | DDQ-Mediated Oxidation (Yonemitsu) | DDQ, water | Forms the 1,2-diketone motif on the indole core. acs.orgchalmers.se |

| 4 | Deprotection | Fluoride ion | Removes the silyl (B83357) protecting group from the phenol. chalmers.se |

Stereoselective Synthesis Methodologies

Control of stereochemistry is a critical aspect of the this compound synthesis, particularly concerning the exocyclic double bond. The intramolecular reductive Heck cyclization is highly stereoselective. acs.orgnih.gov The palladium-mediated syn-addition to the triple bond of the precursor concurrently establishes the Z configuration of the exocyclic double bond as the major isomer during the ring-closing process. acs.orgchalmers.se The stereochemical outcome of this key step has been confirmed through one-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, which showed a distinct signal between the vinylic proton and the N-H proton of the indole ring for the Z isomer. chalmers.se

Preparation of Structural Analogues and Derivatives

The convergent and diversity-oriented synthetic route developed for this compound is well-suited for the preparation of various structural analogues and derivatives. rsc.orgrsc.org By introducing modifications to the aromatic portion of the molecule, derived from the substituted ethynylphenol building block, a library of related compounds has been generated. rsc.org This allows for systematic exploration of structure-activity relationships (SAR). rsc.org The preparation of these analogues has been crucial in identifying compounds with potent biological activity. rsc.orgresearchgate.net

Table 2: Examples of Synthesized this compound Analogues

| Analogue | Modification from this compound |

| 3'-Methoxy-nostodione A | Methoxy group at the 3' position of the benzylidene ring. |

| 3',4'-Dimethoxy-nostodione A | Methoxy groups at the 3' and 4' positions. |

| 3',5'-Dimethoxy-nostodione A | Methoxy groups at the 3' and 5' positions. |

| 4'-Methyl-nostodione A | Methyl group at the 4' position. |

| 4'-Chloro-nostodione A | Chlorine atom at the 4' position. |

Synthetic Utility of Cyclopent[b]indol-2-one Scaffold

The cyclopent[b]indol-2-one core is a privileged scaffold in organic synthesis, serving as a crucial structural motif for the construction of this compound and a variety of its analogues. This tricyclic system's utility stems from its amenability to various chemical transformations, allowing for the introduction of diverse functionalities and the stereoselective installation of key structural features. The inherent reactivity of the indole nucleus, coupled with the adjacent cyclopentanone (B42830) ring, provides a versatile platform for synthetic exploration.

Key synthetic strategies have been developed to access and functionalize the cyclopent[b]indol-2-one skeleton, enabling the total synthesis of this compound and the generation of compound libraries for structure-activity relationship (SAR) studies. These approaches often involve the construction of the fused ring system as a pivotal step, followed by strategic modifications to achieve the final target molecule.

One of the prominent methods for assembling the cyclopent[b]indol-2-one framework in the context of this compound synthesis is through an intramolecular reductive Heck cyclization. semanticscholar.orgchalmers.senih.govacs.org This powerful reaction allows for the formation of the five-membered ring fused to the indole core with high stereoselectivity. The process typically starts from readily available precursors like indole-3-acetic acid and a suitably functionalized alkyne. chalmers.senih.govacs.org

Following the construction of the cyclopent[b]indol-2-one scaffold, subsequent chemical manipulations are employed to introduce the characteristic features of this compound. A critical transformation is the late-stage introduction of the second carbonyl group at the C1 position. chalmers.senih.govacs.org This is often achieved through an oxidation reaction, taking advantage of the inherent oxidative sensitivity of the indole system. chalmers.senih.govacs.org For instance, a DDQ-mediated oxidation has been successfully utilized to form the 1,2-dione motif present in this compound. chalmers.seacs.org

The versatility of the cyclopent[b]indol-2-one scaffold is further demonstrated by its use in creating a "mini-library" of structural analogues of this compound. researchgate.net By modifying the substituents on the starting materials, researchers can generate a range of derivatives with variations in the aromatic rings and the exocyclic double bond. This convergent, diversity-oriented route has been instrumental in exploring the antiparasitic activities of these compounds. researchgate.net

Furthermore, the 3-alkenyl-cyclopenta[b]indole-2-one intermediate, a direct precursor to this compound, has been a focal point for developing flexible synthetic strategies. researchgate.net Methods such as a cascade Heck-Suzuki reaction have been optimized to construct this key intermediate, allowing for the introduction of various substituents around the exocyclic double bond. researchgate.net This flexibility is crucial for investigating the photophysicochemical properties of related natural products like scytonemin (B610753), which shares the same core skeleton. researchgate.net

The synthetic utility of the cyclopent[b]indol-2-one scaffold is not limited to the synthesis of this compound itself but extends to the broader class of cyclopent[b]indole-containing natural products and bioactive molecules. The ability to functionalize the scaffold at multiple positions provides a powerful tool for medicinal chemists to fine-tune the biological activity of these compounds.

Table of Synthesized this compound Analogues and Key Intermediates

| Compound/Intermediate | Key Synthetic Method | Purpose/Significance |

| Cyclopent[b]indol-2(1H)-one | Intramolecular Reductive Heck Cyclization | Core tricyclic scaffold of this compound |

| 3-Alkenyl-cyclopenta[b]indole-2-one | Cascade Heck-Suzuki Reaction | Key intermediate for introducing exocyclic double bond and substituents |

| This compound | DDQ-mediated Oxidation | Final oxidation step to introduce the 1,2-dione functionality |

| Library of this compound Analogues | Convergent, Diversity-Oriented Synthesis | Exploration of structure-activity relationships for antiparasitic activity |

Biological Activities and Mechanisms of Action Preclinical and in Vitro Studies

Antimitotic Activity

Nostodione A exhibits significant antimitotic properties, particularly through its interference with cellular division processes. acs.orgresearchgate.netchalmers.seresearchgate.net

Suppression of Mitotic Spindle Formation (e.g., Sea-urchin Eggs)

A key antimitotic mechanism of this compound involves the disruption of mitotic spindle formation. Studies using sea-urchin eggs have demonstrated that this compound actively disturbs the assembly of the mitotic spindle, leading to the formation of small spindles with reduced birefringence density. acs.orgresearchgate.netresearchgate.netsemanticscholar.orgcapes.gov.brresearchgate.net This effect characterizes this compound as a "mitotic spindle poison." acs.orgresearchgate.netresearchgate.net Notably, despite its potent effects on sea-urchin egg division, this compound showed no phytotoxicity on the germination of the dicotyledonous plant Medicago sativa. acs.orgresearchgate.netcapes.gov.br

Cellular Effects on Mitosis

Beyond its direct impact on spindle formation in sea-urchin eggs, this compound's antimitotic activity is broadly recognized, including its reported inhibition of cancer cell mitosis. chalmers.seresearchgate.net Antimitotic agents typically function by targeting components of the mitotic regulatory machinery, such as microtubules, which are crucial for cell division. nih.govoatext.com By hindering the proper progression of mitosis, these compounds can induce cell cycle arrest and subsequently lead to apoptosis, a programmed cell death, in proliferating cells. nih.govnih.govjmb.or.kroatext.com

Proteasome Inhibitory Activity

This compound has been identified as an inhibitor of the proteasome, a multi-catalytic proteinase complex essential for cellular protein degradation and regulation. acs.orgnih.govnih.govjmb.or.krmdpi.comresearchgate.netencyclopedia.pub

Inhibition of Chymotrypsin-like Proteasome Activity

Research has shown that this compound specifically inhibits the chymotrypsin-like (CT-L) activity of the proteasome in vitro. acs.orgnih.govnih.govjmb.or.krmdpi.comresearchgate.netencyclopedia.pub This inhibitory effect was a primary criterion for its isolation from the cyanobacterium Scytonema hofmanni. acs.orgnih.govnih.govjmb.or.kr The half-maximal inhibitory concentration (IC50) for this compound against CT-L activity has been determined to be 50 µM. nih.govnih.govjmb.or.krmdpi.comresearchgate.net Structurally, this compound's inhibitory activity is associated with its unique chemical scaffold, which includes an indole (B1671886) moiety fused with a diketone system. mdpi.comresearchgate.net

Table 1: Proteasome Inhibitory Activity of this compound

| Activity Type | Target | IC50 (µM) | Source Organism |

| Chymotrypsin-like (CT-L) | 20S Proteasome Complex | 50 | Scytonema hofmanni |

Interaction with the 20S Proteasome Complex

The 20S proteasome complex is a vital component of the ubiquitin-proteasome proteolytic system, playing a critical role in maintaining cellular proteostasis by selectively degrading intracellular proteins. nih.govnih.govjmb.or.krmdpi.comresearchgate.netencyclopedia.pubuniprot.org Dysfunction of this complex is implicated in various pathological disorders. mdpi.comresearchgate.net The inhibition of the proteasome system is a significant area of interest in drug discovery, particularly for anticancer agents, as cancer cells often exhibit heightened sensitivity to the proapoptotic effects induced by proteasome inhibition compared to normal cells. nih.govnih.govjmb.or.kr this compound's ability to specifically target and inhibit the chymotrypsin-like activity of the 20S proteasome positions it as a compound of interest for further investigation into its molecular interactions with this complex. mdpi.comresearchgate.netencyclopedia.pub

Antiparasitic Activity

Beyond its antimitotic and proteasome inhibitory effects, this compound has also demonstrated antiparasitic activity. semanticscholar.orgresearchgate.netrsc.orgnih.govrsc.orgacs.orgmdpi.com Studies have reported its cytotoxicity and anti-invasion properties against the protozoal parasite Toxoplasma gondii. researchgate.netrsc.orgnih.govrsc.org This antiparasitic activity was a novel discovery reported following the total synthesis of this compound, and further investigations involved the preparation and testing of structural analogues to explore structure-activity relationships. rsc.orgnih.govrsc.org

Activity against Toxoplasma gondii

This compound has demonstrated potent antiparasitic activity against Toxoplasma gondii, a ubiquitous apicomplexan parasite responsible for toxoplasmosis. researchgate.netrsc.orgnih.govnih.govrsc.orgnih.gov Studies have shown that this compound and its structural analogues can inhibit the growth of T. gondii in vitro. researchgate.netrsc.orgnih.govnih.govrsc.org This activity is particularly significant given the limitations and drawbacks of current treatment options for toxoplasmosis, including toxicity and tolerability issues, and the lack of FDA-approved treatments for pregnant women. nih.gov

Inhibition of Parasite Invasion and Replication

A key aspect of this compound's antiparasitic effect against Toxoplasma gondii involves its ability to inhibit parasite invasion and replication within host cells. researchgate.netrsc.orgnih.govnih.govrsc.org Research indicates that this compound acts as a potent inhibitor of both these critical stages in the T. gondii life cycle. researchgate.netnih.govrsc.org This dual inhibitory action contributes to its effectiveness against the parasite. researchgate.netnih.govrsc.org

Structure-Activity Relationship (SAR) Studies for Antiparasitic Effects

Structure-Activity Relationship (SAR) studies have been conducted on this compound and a library of its structural analogues to identify the key features responsible for their potent antiparasitic effects against Toxoplasma gondii. researchgate.netnih.govrsc.orgmcmaster.carsc.org These studies aim to understand how modifications to the chemical structure of this compound influence its ability to inhibit T. gondii invasion and replication. researchgate.netnih.govrsc.org The findings from SAR studies are crucial for the rational design and synthesis of more effective antiparasitic agents. researchgate.netnih.govrsc.orgmcmaster.ca

Kinase Inhibitory Activity

This compound has been reported to exhibit kinase inhibitory activity. chalmers.se Kinases are enzymes that play crucial roles in regulating various cellular processes, including cell growth, division, and metabolism, by adding phosphate (B84403) groups to target proteins. mit.eduyoutube.com

Inhibition of Key Kinases (e.g., BRAF V600E)

Among the kinases inhibited by this compound, activity against the clinically relevant melanoma target BRAF V600E has been observed. chalmers.sersc.org BRAF V600E is a common oncogenic mutation found in various cancers, including melanoma, and its inhibition is a significant therapeutic strategy. personalizedmedonc.comnih.govmycancergenome.org Studies have investigated the kinase inhibiting properties of this compound, alongside other related compounds like scytonemin (B610753), against BRAF V600E. chalmers.sersc.org

Impact on Cellular Signaling Pathways Regulated by Kinases

The inhibition of kinases by this compound suggests an impact on cellular signaling pathways that these enzymes regulate. chalmers.sersc.orgchem960.com Protein kinases are central regulatory elements of cellular signal transduction, and their activity orchestrates fundamental cell processes. mit.eduyoutube.com By inhibiting key kinases, this compound can modulate these pathways, which could underlie its observed biological effects. chalmers.sersc.orgchem960.comnih.govnih.gov

Antiproliferative Activity

This compound has demonstrated antiproliferative activity. acs.orgchalmers.seresearchgate.net This activity refers to its ability to inhibit or slow down cell proliferation, which is the process of cell growth and division. researchgate.netub.eduscielo.sa.cr This property is of interest in the context of various diseases characterized by uncontrolled cell growth. acs.orgchalmers.seresearchgate.netub.edu For instance, related compounds have been shown to inhibit cancer cell mitosis and induce apoptosis in tumor cells. acs.orgchalmers.se

Future Research Directions

Elucidation of Complete Biosynthetic Pathway and Associated Enzymes

While Nostodione A is proposed to be a monomeric intermediate in the biosynthesis of the dimeric pigment scytonemin (B610753), the precise enzymatic machinery dedicated to its formation remains to be fully elucidated. chalmers.sechalmers.se The biosynthetic pathway of scytonemin in cyanobacteria like Nostoc punctiforme involves a gene cluster responsible for its production from aromatic amino acid precursors. nih.gov Key enzymes such as ScyA, ScyB, and ScyC are involved in the initial steps, utilizing tryptophan and p-hydroxyphenylpyruvic acid to construct the core scaffold. nih.gov

Future research should focus on identifying the specific enzymes that diverge from the scytonemin pathway to yield this compound. A critical step to investigate is the selective oxidation that forms the characteristic 1,2-diketone motif of this compound. chalmers.se A combination of genomic analysis of Nostoc commune, heterologous expression of candidate genes in model organisms, and in vitro enzymatic assays will be crucial. Pinpointing these enzymes will not only provide a complete picture of this compound's biosynthesis but also open avenues for its biotechnological production through metabolic engineering.

Table 1: Key Enzymes in the Proposed Biosynthesis of this compound

| Enzyme | Proposed Function in Scytonemin/Nostodione A Pathway |

| ScyB | Oxidative deamination of L-tryptophan to indole-3-pyruvic acid. nih.gov |

| ScyA | Mediates the acyloin coupling of indole-3-pyruvic acid and p-hydroxyphenylpyruvic acid. nih.gov |

| ScyC | Catalyzes the cyclization and decarboxylation to form the ketone precursor. nih.gov |

| Unknown Oxidase/Oxygenase | Proposed to catalyze the selective oxidation to form the 1,2-dione moiety of this compound. chalmers.se |

Advanced Structural Modification and Design of Novel Analogues

The total synthesis of this compound has been achieved, providing a platform for the creation of structural analogues. chalmers.senih.gov A "mini-library" of such analogues has been prepared, demonstrating the feasibility of chemically modifying the this compound scaffold. rsc.org These efforts have primarily focused on the 3-alkenyl-cyclopenta[b]indole-2-one skeleton. researchgate.net

Future work should systematically explore the structure-activity relationships (SAR) of this compound. This can be achieved through the targeted synthesis of novel analogues with modifications at various positions of the molecule. Key areas for modification include the phenolic hydroxyl group, the indole (B1671886) ring, and the exocyclic double bond. acs.org Computational modeling and docking studies can guide the design of these new derivatives to enhance their potency and selectivity towards specific molecular targets. The overarching goal is to develop analogues with improved efficacy and potentially reduced off-target effects.

Comprehensive Characterization of Molecular Targets and Downstream Signaling Pathways

This compound has been identified as a mitotic spindle poison and an inhibitor of the chymotrypsin-like activity of the proteasome. chalmers.senih.gov As a mitotic poison, it disrupts the formation of the mitotic spindle, a critical structure for cell division, which can lead to cell cycle arrest and apoptosis. acs.orgnih.gov Its inhibition of the proteasome, a key cellular machinery for protein degradation, can also trigger apoptosis in cancer cells. nih.gov

A deeper understanding of its mechanism of action requires the precise identification of its molecular binding partners. Advanced techniques such as chemical proteomics and thermal shift assays could be employed to identify the direct targets of this compound within the complex machinery of the mitotic spindle and the proteasome. Furthermore, downstream signaling pathways affected by this compound treatment need to be comprehensively mapped. This would involve transcriptomic and proteomic analyses to identify changes in gene and protein expression that lead to its observed biological effects. Understanding these pathways will be critical for predicting its efficacy and potential resistance mechanisms in a clinical context. For instance, investigating its impact on key signaling molecules like those in the Akt and MAPK pathways could provide valuable insights. mdpi.com

Development of Advanced Preclinical Models for Efficacy Evaluation

The initial biological activities of this compound were characterized in relatively simple models, such as sea urchin eggs for its antimitotic effects. acs.org More recently, its antiparasitic activity against Toxoplasma gondii has been demonstrated. nih.gov To rigorously evaluate its therapeutic potential, particularly in oncology, more sophisticated preclinical models are necessary.

Future research should utilize a range of advanced in vitro and in vivo models. Three-dimensional (3D) cell culture models, such as spheroids and organoids, can better mimic the tumor microenvironment compared to traditional 2D cell cultures. wikipedia.org For in vivo studies, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, can provide a more accurate prediction of clinical efficacy. nih.gov Furthermore, luciferase-based reporter systems can be developed to non-invasively monitor proteasome inhibition in real-time in living animals, offering a powerful tool to study the pharmacodynamics of this compound and its analogues. aacrjournals.orgnih.govresearchgate.net

Investigation of Synergistic Effects with Other Bioactive Compounds

Combination therapy is a cornerstone of modern cancer treatment, often leading to improved efficacy and reduced development of drug resistance. nih.gov The potential of this compound to act synergistically with other bioactive compounds is a promising yet unexplored area of research. Cyanobacterial metabolites, in general, have been shown to exhibit synergistic effects. nih.gov

Future studies should investigate the combination of this compound with established chemotherapeutic agents, particularly those with complementary mechanisms of action. For example, combining a mitotic spindle poison like this compound with a DNA-damaging agent could lead to enhanced cancer cell killing. mdpi.com Additionally, exploring combinations with other natural products that have shown anticancer properties could reveal novel synergistic interactions. remedypublications.com High-throughput screening of this compound in combination with libraries of known drugs and natural products could accelerate the discovery of effective therapeutic combinations.

Q & A

Q. How can researchers optimize this compound’s bioavailability in preclinical studies?

- Methodological Answer: Strategies include:

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles.

- Prodrug synthesis : Modify functional groups to enhance solubility.

- Pharmacokinetic profiling : Measure plasma half-life (t½) and tissue distribution via LC-MS/MS.

Cross-disciplinary collaboration with pharmacologists is advised .

Q. Tables for Reference

| Characterization Technique | Key Parameters | Evidence Source |

|---|---|---|

| NMR Spectroscopy | Chemical shifts (δ ppm), coupling constants | |

| HRMS | Molecular ion ([M+H]⁺), isotopic pattern | |

| HPLC-UV | Retention time, peak area |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.